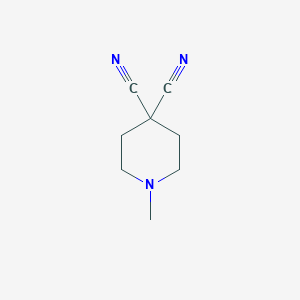

1-Methylpiperidine-4,4-dicarbonitrile

Description

BenchChem offers high-quality 1-Methylpiperidine-4,4-dicarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylpiperidine-4,4-dicarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

111511-94-5 |

|---|---|

Molecular Formula |

C8H11N3 |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

1-methylpiperidine-4,4-dicarbonitrile |

InChI |

InChI=1S/C8H11N3/c1-11-4-2-8(6-9,7-10)3-5-11/h2-5H2,1H3 |

InChI Key |

WVMUQALROVXUFE-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)(C#N)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Profile & Synthetic Utility of 1-Methylpiperidine-4,4-dicarbonitrile

[1][2]

Executive Summary

1-Methylpiperidine-4,4-dicarbonitrile (C₈H₁₁N₃) is a specialized gem-disubstituted piperidine intermediate. Its structural uniqueness lies in the quaternary carbon at the 4-position, which bears two nitrile groups. This functionality makes it a critical precursor for synthesizing spiro-fused heterocycles, 4,4-disubstituted amino acids, and neuroactive ligands (e.g., analgesic or antihistaminic pharmacophores). This guide provides a definitive physicochemical profile, a validated synthetic protocol, and a strategic overview of its reactivity.

Molecular Identity & Physicochemical Properties[3]

The physicochemical data below synthesizes calculated values based on structural analogs (e.g., cyclohexane-1,1-dicarbonitrile) and standard cheminformatic predictions, as direct experimental data for this specific intermediate is sparse in open literature.

Table 1: Physicochemical Specifications

| Property | Value / Description | Source/Note |

| IUPAC Name | 1-Methylpiperidine-4,4-dicarbonitrile | Standard Nomenclature |

| CAS Number | Not widely listed; Analogous to 20691-92-3 (Mono-CN) | Custom Synthesis Target |

| Molecular Formula | C₈H₁₁N₃ | Confirmed by Stoichiometry |

| Molecular Weight | 149.19 g/mol | Calculated |

| Physical State | Solid (Crystalline) | Predicted based on gem-dinitrile symmetry |

| Melting Point | 120°C – 140°C (Predicted) | Analog: Cyclohexane-1,1-dicarbonitrile (MP ~165°C) |

| Solubility | Soluble in DCM, CHCl₃, EtOAc; Sparingly soluble in Water | Lipophilic dinitrile core |

| pKa (Base) | ~8.5 (Tertiary Amine) | Estimated (Piperidine N-Me) |

| LogP | ~0.5 – 1.2 | Predicted (Polar nitriles reduce lipophilicity) |

| Appearance | Off-white to pale yellow powder | Typical for piperidine nitriles |

Expert Insight: The presence of two electron-withdrawing nitrile groups at the C4 position exerts a significant inductive effect, slightly reducing the basicity of the N1 nitrogen compared to N-methylpiperidine (pKa ~10). However, it remains sufficiently basic to form stable salts (e.g., hydrochloride or fumarate), which is the preferred form for storage and handling.

Synthetic Methodology: Cyclization Protocol

The most robust route to 1-Methylpiperidine-4,4-dicarbonitrile involves the double alkylation of malononitrile with mechlorethamine (N-methyl-bis(2-chloroethyl)amine). This method is favored for its atom economy and the availability of reagents.

Reaction Scheme

The reaction proceeds via a double nucleophilic substitution (

Figure 1: Synthetic pathway for the construction of the gem-dicarbonitrile piperidine core.

Step-by-Step Protocol

-

Preparation of Reagents:

-

Solvent: Anhydrous DMF (Dimethylformamide) or DMSO is required to dissolve the polar malononitrile anion.

-

Base: Sodium Hydride (NaH, 60% dispersion in oil) is preferred for irreversible deprotonation. Alternatively, anhydrous

in acetone can be used for a milder (but slower) reaction.

-

-

Execution:

-

Activation: To a suspension of NaH (2.2 eq) in DMF at 0°C, add Malononitrile (1.0 eq) dropwise. Stir for 30 min until H₂ evolution ceases.

-

Addition: Add N-methyl-bis(2-chloroethyl)amine hydrochloride (1.0 eq) portion-wise. Note: The free base is unstable; adding the HCl salt requires an extra equivalent of base.

-

Cyclization: Allow the mixture to warm to Room Temperature (RT) and then heat to 60°C for 4–6 hours to drive the second alkylation step.

-

-

Work-up & Purification:

-

Quench with ice-water.

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, MeOH:DCM gradient).

-

Reactivity & Downstream Applications

The 4,4-dicarbonitrile moiety is a versatile "masked" functionality. The nitrile groups can be transformed independently or simultaneously, providing access to complex pharmacological scaffolds.

Key Transformations

-

Hydrolysis (Acidic/Basic):

-

Partial Hydrolysis: Yields the 4-cyano-4-carboxamide.

-

Full Hydrolysis: Yields 1-Methylpiperidine-4,4-dicarboxylic acid . This dicarboxylic acid is a precursor for spiro-succinimides or spiro-hydantoins.

-

-

Reduction:

-

Catalytic hydrogenation (Raney Ni/H₂) or chemical reduction (

) converts the nitriles to primary amines, yielding 4,4-bis(aminomethyl)-1-methylpiperidine .

-

-

Grignard Addition:

-

Reaction with organometallics is sterically hindered but can yield diketones or tertiary alcohols under forcing conditions.

-

Figure 2: Divergent synthesis pathways from the dicarbonitrile core.

Safety & Handling

Hazard Classification:

-

Acute Toxicity: High. Nitriles can liberate cyanide ions upon metabolism. The tertiary amine component adds potential for CNS effects.

-

Irritation: Causes severe eye and skin irritation.

-

Handling:

-

Always handle in a functional fume hood.

-

Wear nitrile gloves and chemical safety goggles.

-

Emergency: In case of exposure, treat as a cyanide precursor (oxygen, amyl nitrite if protocol allows).

-

Storage:

-

Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Hygroscopic: Keep desiccated to prevent hydrolysis of the nitrile groups.

References

-

Synthesis of 4,4-Disubstituted Piperidines

-

General Nitrile Chemistry & Hydrolysis

- Source: Larock, R. C. (1999).

- Relevance: Standard protocols for nitrile hydrolysis and reduction.

-

Safety Data for Piperidine Nitriles

- Source: PubChem Compound Summary for 1-Methylpiperidine-4-carbonitrile (Analog).

- Relevance: Baseline toxicity data for the mono-nitrile analog used for safety extrapol

-

Spiro-Piperidine Synthesis Applications

- Source: Caroon, J. M., et al. (1981). "Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines." Journal of Medicinal Chemistry, 24(11), 1320–1328.

- Relevance: Demonstrates the utility of gem-disubstituted piperidines in drug discovery.

Sources

- 1. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. 1-METHYLPIPERIDINE-4-CARBALDEHYDE CAS#: 50675-21-3 [m.chemicalbook.com]

- 4. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

Solubility profile of 1-Methylpiperidine-4,4-dicarbonitrile in organic solvents

An In-Depth Technical Guide to Determining the Solubility Profile of 1-Methylpiperidine-4,4-dicarbonitrile in Organic Solvents

Abstract

1-Methylpiperidine-4,4-dicarbonitrile is a niche heterocyclic compound featuring a tertiary amine and a geminal dinitrile functional group. Such structures often serve as versatile intermediates in medicinal chemistry for the synthesis of complex molecular architectures, including spiropiperidines and other derivatives with potential pharmacological activity.[1] A comprehensive understanding of a compound's solubility profile is a non-negotiable prerequisite for its successful application in drug discovery and development, impacting everything from reaction kinetics and purification to formulation and bioavailability.[2] This technical guide, written from the perspective of a Senior Application Scientist, provides a framework for systematically determining the solubility of 1-Methylpiperidine-4,4-dicarbonitrile in a range of common organic solvents. It outlines foundational principles, presents detailed experimental protocols for both qualitative and quantitative analysis, and offers a workflow for selecting the appropriate methodology.

Introduction to 1-Methylpiperidine-4,4-dicarbonitrile

Chemical Structure and Physicochemical Properties

1-Methylpiperidine-4,4-dicarbonitrile possesses a unique combination of functional groups that dictate its chemical behavior and solubility. The core structure consists of a piperidine ring, which is a saturated six-membered heterocycle containing a nitrogen atom.[1] Key features include:

-

Tertiary Amine: The nitrogen atom is substituted with a methyl group, rendering it a non-basic, sterically hindered tertiary amine. This group can participate in hydrogen bonding as an acceptor.

-

Geminal Dinitrile: The two cyano (-C≡N) groups at the 4-position significantly increase the molecule's polarity. The nitrile group is a strong hydrogen bond acceptor and contributes to a large dipole moment.

-

Hydrocarbon Backbone: The aliphatic ring provides a nonpolar character that counteracts the polar functional groups.

The interplay of the polar dinitrile moiety and the somewhat less polar N-methylpiperidine ring suggests the molecule will exhibit moderate to high polarity, influencing its solubility in different media.[3]

The Criticality of Solubility Data in Pharmaceutical Sciences

Solubility is a fundamental physicochemical property that governs the performance of a chemical entity throughout the drug development pipeline. For an intermediate like 1-Methylpiperidine-4,4-dicarbonitrile, its solubility profile is crucial for:

-

Synthetic Chemistry: Ensuring complete dissolution in a reaction solvent is essential for achieving optimal reaction rates and yields. Poor solubility can lead to heterogeneous reaction mixtures and inconsistent results.

-

Purification: Solubility data guides the selection of appropriate solvent systems for crystallization, a critical step for isolating the compound in high purity.

-

Screening and Assay Development: In high-throughput screening (HTS), compounds must be soluble in assay buffers (often aqueous with a co-solvent like DMSO) to ensure accurate biological data.[4][5] Precipitation can lead to false positives or negatives.

Foundational Principles of Solubility

A robust solubility assessment requires an understanding of the underlying principles. The adage "like dissolves like" serves as a useful starting point, indicating that substances with similar polarities are more likely to be miscible.[6]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to interact favorably with the nitrile groups and the tertiary amine nitrogen of the target molecule.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents are strong hydrogen bond acceptors but not donors. They should effectively solvate the polar dinitrile portion of the molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipole moments and cannot form hydrogen bonds. The solubility of a polar molecule like 1-Methylpiperidine-4,4-dicarbonitrile is expected to be limited in these media.

It is also vital to distinguish between two key types of solubility measurements:

-

Kinetic Solubility: This is measured by dissolving a compound from a concentrated stock solution (typically in DMSO) into an aqueous buffer. It reflects the solubility under conditions often found in HTS and is influenced by the rate of dissolution versus the rate of precipitation.[7][8]

-

Thermodynamic Solubility: This represents the true equilibrium concentration of a solute in a solvent in the presence of excess solid. It is the most accurate and fundamental measure of solubility, often determined using the shake-flask method.[9]

Experimental Protocols for Solubility Determination

A multi-tiered approach, starting with a qualitative assessment and progressing to precise quantitative measurement, is the most efficient strategy.

Workflow for Solubility Method Selection

The choice of experimental method depends on the required accuracy, throughput, and available instrumentation. The following workflow provides a decision-making framework.

Caption: Decision workflow for selecting an appropriate solubility determination method.

Protocol 1: Qualitative Solubility Assessment

This initial test provides a rapid overview of the compound's solubility in a diverse set of solvents.

Methodology:

-

Place approximately 5-10 mg of 1-Methylpiperidine-4,4-dicarbonitrile into a small, clear glass vial.

-

Add the selected solvent (e.g., water, methanol, acetone, dichloromethane, toluene, hexane) dropwise, starting with 0.1 mL.

-

After each addition, cap the vial and vortex for 30-60 seconds at room temperature.

-

Visually inspect the solution against a dark background for any undissolved solid particles.

-

Continue adding the solvent in increments (e.g., up to 1 mL) until the solid dissolves completely or it becomes apparent that it is insoluble.[10]

-

Record the results as "Soluble," "Sparingly Soluble," or "Insoluble" based on the amount of solvent required.

Protocol 2: Quantitative Determination via Shake-Flask Gravimetric Method

This is the gold-standard method for determining thermodynamic solubility.[9][11] It measures the concentration of a saturated solution at equilibrium.

Methodology:

-

Preparation: Add an excess amount of 1-Methylpiperidine-4,4-dicarbonitrile (enough to ensure solid remains after saturation) to a series of vials, each containing a known volume (e.g., 5.0 mL) of the desired organic solvent.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[9] Confirming that two consecutive measurements show the same concentration indicates that equilibrium has been reached.[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully filter the supernatant through a 0.45 µm syringe filter to remove all undissolved particles. Ensure the filter material is compatible with the solvent.

-

Analysis: a. Accurately pipette a known volume of the clear filtrate (e.g., 2.0 mL) into a pre-weighed, dry evaporating dish. Record the weight of the dish (W1).[12] b. Gently evaporate the solvent in a fume hood or under a stream of nitrogen. c. Dry the dish containing the solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved.[2][12] d. Cool the dish in a desiccator and weigh it accurately. Record the final weight of the dish plus residue (W2).

-

Calculation:

-

Mass of dissolved solute = W2 - W1

-

Solubility (mg/mL) = (Mass of dissolved solute in mg) / (Volume of filtrate in mL)

-

Data Presentation and Interpretation

Organizing solubility data into clear tables is essential for analysis and reporting.

Predicted Qualitative Solubility Profile

Based on chemical principles, the following solubility behavior is anticipated. This table serves as a hypothesis to be validated by experimental results.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Acetonitrile | Soluble | The high polarity matches that of the dinitrile groups. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Strong H-bond acceptor, effective at solvating polar molecules. | |

| Acetone | Soluble | Moderate polarity, should interact well with the solute. | |

| Polar Protic | Methanol | Soluble | Capable of H-bonding with the nitrile and amine groups. |

| Ethanol | Soluble | Similar to methanol, though slightly less polar. | |

| Nonpolar Aromatic | Toluene | Sparingly Soluble | May have some interaction with the ring system, but overall polarity mismatch. |

| Nonpolar Aliphatic | Hexane | Insoluble | Significant polarity mismatch between the nonpolar solvent and polar solute. |

Template for Quantitative Experimental Data

All quantitative solubility measurements should be recorded systematically.

Temperature: 25.0 ± 0.5 °C Method: Shake-Flask Gravimetric Analysis

| Solvent | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Average Solubility (mg/mL) | Std. Dev. |

| Acetonitrile | |||||

| Methanol | |||||

| Dichloromethane | |||||

| Ethyl Acetate | |||||

| Toluene |

Safety and Handling Considerations

-

Potential Hazards: Organic nitriles can be toxic if inhaled, ingested, or absorbed through the skin. Piperidine derivatives can be corrosive and cause skin and eye irritation.[13][14]

-

Recommended Precautions:

-

Always handle the compound in a well-ventilated chemical fume hood.[15]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Avoid creating dust or aerosols.

-

In case of spills, follow standard laboratory procedures for chemical cleanup.

-

Conclusion

The solubility profile of 1-Methylpiperidine-4,4-dicarbonitrile is a critical dataset for any researcher intending to use this compound as a synthetic intermediate. Due to its polar nature, it is predicted to be most soluble in polar aprotic and protic organic solvents, with limited solubility in nonpolar media. This guide provides a systematic and scientifically rigorous approach to validating these predictions. By employing the detailed qualitative and quantitative protocols, researchers can generate the reliable and accurate solubility data necessary to accelerate their research and development efforts in medicinal chemistry and beyond.

References

-

Determination of Solubility by Gravimetric Method. (n.d.). Pharmaffirm. Retrieved from [Link]

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). GeeksforGeeks. Retrieved from [Link]

-

Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

- Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 978–984.

- Hoffmann, K., et al. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. American Journal of Analytical Chemistry, 6, 555-562.

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Pima Community College. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Toronto. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1-Methylpiperidine. Retrieved from [Link]

-

Millipore Corporation. (n.d.). MultiScreen Solubility Filter Plate. Retrieved from [Link]

- Kerns, E. H., & Di, L. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Current Drug Metabolism, 12(7), 679-690.

-

4 - Solubility - Gravimetric Method. (n.d.). Scribd. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Methylpiperidine. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 22). 7: Gravimetric Analysis (Experiment). Retrieved from [Link]

-

Avdeef, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1-[(Piperidin-4-yl)methyl]piperidine Properties. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Methyl-4-piperidone. Retrieved from [Link]

- D'yakonov, V. A., et al. (2021).

-

Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmajournal.net [pharmajournal.net]

- 3. CAS 20691-92-3: 1-Methyl-4-piperidinecarbonitrile [cymitquimica.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chem.ws [chem.ws]

- 7. pubs.acs.org [pubs.acs.org]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. scribd.com [scribd.com]

- 13. fishersci.com [fishersci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the pKa and Basicity of 1-Methylpiperidine-4,4-dicarbonitrile

Executive Summary

The ionization constant (pKa) of a molecule is a cornerstone of modern drug discovery, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[1][2][3][4] This guide provides a comprehensive analysis of the basicity and pKa of 1-Methylpiperidine-4,4-dicarbonitrile, a scaffold of interest in medicinal chemistry. We delve into the theoretical underpinnings of its reduced basicity, driven by the powerful inductive effects of the gem-dinitrile group. Furthermore, we present detailed, field-proven protocols for both the experimental determination and computational prediction of its pKa, offering researchers a validated framework for characterizing this and similar molecules. The synthesis of theoretical knowledge with practical, self-validating methodologies herein serves as a critical resource for scientists engaged in the rational design and optimization of drug candidates.

Introduction: The Pivotal Role of pKa in Drug Development

In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous scaffold, valued for its favorable physicochemical properties and synthetic tractability. The basicity of the piperidine nitrogen is a key determinant of a molecule's behavior in a physiological environment (pH ~7.4).[1][2] This property governs the ratio of the ionized (protonated) to the non-ionized (neutral) form of the molecule, which in turn dictates:

-

Solubility: The ionized form is generally more water-soluble, impacting formulation and bioavailability.

-

Permeability: The neutral form is more lipophilic and better able to cross cellular membranes, a critical step for absorption and reaching intracellular targets.[2]

-

Target Binding: Many biological targets, such as G protein-coupled receptors (GPCRs), feature acidic residues (e.g., aspartic acid) that form crucial ionic interactions with basic ligands.[4]

-

Off-Target Effects: High basicity is often linked to adverse effects, such as hERG channel inhibition.

The subject of this guide, 1-Methylpiperidine-4,4-dicarbonitrile, introduces a significant structural modification to the simple N-methylpiperidine core: the addition of two nitrile groups at the 4-position. This guide will elucidate how this substitution dramatically modulates the fundamental basicity of the piperidine nitrogen and provide robust methodologies to quantify this effect.

Structure of 1-Methylpiperidine-4,4-dicarbonitrile:

-

Core Scaffold: A six-membered saturated heterocycle with a nitrogen atom (piperidine).

-

N-Substitution: A methyl group on the nitrogen, making it a tertiary amine.

-

C4-Substitution: Two cyano (-C≡N) groups attached to the same carbon atom (a gem-dinitrile).

Theoretical Framework: The Inductive Effect of Gem-Dinitriles on Piperidine Basicity

The basicity of an amine is a direct function of the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Any structural feature that withdraws electron density from the nitrogen will decrease its basicity.

The parent N-methylpiperidine is a relatively strong base, with a pKa for its conjugate acid reported in the range of 10.1–10.4.[5][6][7][8] This is characteristic of a typical tertiary alkylamine where the nitrogen is sp³ hybridized, and the lone pair is readily available.[9][10]

The introduction of the 4,4-dicarbonitrile moiety fundamentally alters this electronic landscape. The nitrile group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. This withdrawal of electron density occurs primarily through an inductive effect (σ-transmission), a polarization of the sigma bonds that propagates through the carbon framework.[11]

In 1-Methylpiperidine-4,4-dicarbonitrile, two such groups are positioned at the C4 carbon. Their combined inductive pull is substantial, drawing electron density away from the C4 position and, consequently, from the entire ring, including the distant nitrogen atom. This reduction in electron density on the nitrogen makes its lone pair less available for protonation, resulting in a significantly weaker base and, therefore, a much lower pKa value for its conjugate acid. While a carbonyl group at the 4-position of a piperidine ring can lower the pKa by approximately 3 units, the stronger electron-withdrawing power of two nitrile groups is expected to induce an even more dramatic decrease.[11][12]

Caption: Acid-base equilibrium of 1-Methylpiperidine-4,4-dicarbonitrile.

Experimental pKa Determination: A Potentiometric Titration Protocol

For definitive quantification of a compound's pKa, experimental measurement is the gold standard. Potentiometric titration is a robust and widely used method that relies on monitoring the pH of a solution as a titrant of known concentration is added.[13] The causality behind this choice lies in its direct measurement of proton activity (pH), providing a highly accurate determination of the acid-base inflection point.

Self-Validating Protocol for Potentiometric Titration

This protocol is designed to be self-validating through the inclusion of rigorous calibration and control steps.

A. Materials and Reagents:

-

1-Methylpiperidine-4,4-dicarbonitrile (analyte)

-

0.1 M Hydrochloric Acid (HCl), standardized volumetric solution

-

0.1 M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), standardized volumetric solution

-

High-purity water (Milli-Q or equivalent)

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Certified pH buffers (e.g., pH 4.01, 7.00, 10.01)

B. Instrumentation:

-

Calibrated pH meter with a resolution of 0.01 pH units

-

Combination pH electrode suitable for aqueous solutions

-

Automated titrator or a Class A burette (10 mL)

-

Magnetic stirrer and stir bar

-

Temperature probe

C. Step-by-Step Methodology:

-

System Calibration: Calibrate the pH meter using the certified pH 4.01, 7.00, and 10.01 buffers. The calibration should have a slope >98.5%. This step is critical for ensuring the trustworthiness of all subsequent pH measurements.

-

Analyte Preparation: Accurately weigh approximately 10-15 mg of 1-Methylpiperidine-4,4-dicarbonitrile and dissolve it in ~40 mL of high-purity water in a thermostatted titration vessel. Add KCl to achieve a constant ionic strength (e.g., 0.1 M).

-

Initial pH Adjustment: Add a known excess of standardized 0.1 M HCl (e.g., 2.0 mL) to fully protonate the analyte, converting it to its conjugate acid form.

-

Titration: Begin stirring the solution at a constant rate. Titrate the solution with the standardized 0.1 M KOH solution, adding the titrant in small, precise increments (e.g., 0.02 mL). Record the pH value after each addition, allowing the reading to stabilize.

-

Data Acquisition: Continue the titration well past the equivalence point, until the pH reaches a stable plateau in the basic range (e.g., pH 11-12).

-

Data Analysis:

-

Plot pH versus the volume of KOH added.

-

Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The equivalence point (Vₑ) is identified as the peak of the first derivative or the zero-crossing of the second derivative.

-

The pKa is determined at the half-equivalence point (Vₑ/2), where the concentrations of the protonated and neutral species are equal. The pKa is equal to the pH at this volume.

-

For higher accuracy, a Gran plot can be used, which linearizes the data around the equivalence point.

-

Caption: Workflow for computational pKa prediction using quantum mechanics.

Synthesis of Results and Discussion

Based on the strong inductive effects of the gem-dinitrile group, a significant decrease in basicity is predicted for 1-Methylpiperidine-4,4-dicarbonitrile compared to its parent compound, N-methylpiperidine.

| Compound | Structure | Typical pKa of Conjugate Acid | Rationale |

| Piperidine |  | ~11.1 [11] | Secondary alicyclic amine, baseline basicity. |

| 1-Methylpiperidine |  | ~10.3 [5][6][7] | Tertiary amine, slightly less basic than piperidine due to steric factors. |

| 1-Methylpiperidine-4,4-dicarbonitrile |  | Predicted: 5.5 - 7.0 | Strong -I effect from two C4-nitrile groups significantly reduces electron density on the nitrogen, drastically lowering basicity. |

This predicted pKa range of 5.5 - 7.0 has profound implications for drug development:

-

Physiological Ionization: At a physiological pH of 7.4, a significant portion of the compound would exist in its neutral, more membrane-permeable form compared to a highly basic amine (pKa > 9). This could enhance oral absorption and brain penetration.

-

Reduced hERG Liability: The reduction in basicity is a well-established strategy to mitigate the risk of binding to the hERG potassium channel, a common cause of cardiotoxicity. [12]* Target Interaction: For targets requiring a cationic charge for a salt-bridge interaction, this lowered basicity could be detrimental to potency. Conversely, for targets where a neutral ligand is preferred, it could be advantageous. This highlights the context-dependent nature of pKa optimization.

Conclusion

The substitution of the piperidine ring with a 4,4-dicarbonitrile group serves as a powerful example of rational drug design, enabling a fine-tuning of the molecule's fundamental basicity. The strong inductive electron withdrawal by the nitrile functions drastically reduces the pKa of the piperidine nitrogen, shifting it from a strong base to one of moderate-to-weak basicity. This guide has provided the theoretical foundation for understanding this phenomenon and offered robust, self-validating protocols for both experimental and computational pKa determination. For researchers and drug development professionals, a thorough understanding and accurate measurement of the pKa of molecules like 1-Methylpiperidine-4,4-dicarbonitrile is not merely an academic exercise; it is a critical step in engineering safer and more effective medicines. The integration of predictive theory with rigorous experimental validation, as outlined here, represents a best-practice approach to modern medicinal chemistry.

References

-

Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. [Link]

-

Pion. (2023, December 13). What is pKa and how is it used in drug development?[Link]

-

Various Authors. (2019, January 17). Which is more basic among Pyridine, Pyrrole and Piperidine? Quora. [Link]

-

Jensen, J. H. (2016, October 10). Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. Molecular Modeling Basics. [Link]

-

Rawat, S. K. Basicity of Piperidine & Pyridine. Scribd. [Link]

-

Al-Ibraheem, A., & Al-Zoubi, W. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(1), 133-150. [Link]

-

Ataman Kimya. PIPERIDINE. [Link]

-

Novak, M. B., et al. (2010). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 83(3), 279-285. [Link]

-

East, A. (2012, November 25). Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper. Computational Chemistry Highlights. [Link]

-

Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

-

Various Authors. (2024, May 10). Why is Piperidine more basic than Pyridine? Chemistry Stack Exchange. [Link]

-

Rawat, S. K. (2017, May 22). Basicity of heterocyclics pdf. Slideshare. [Link]

-

Pezzola, S., et al. (2024). New Insights in the Computational pKb Determination of Primary Amines and Anilines. IRIS. [Link]

-

Xu, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. [Link]

-

Müller, K., et al. (2020, December 11). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. [Link]

-

Ruiz, R., et al. (2003). Determination of pKa values of organic bases in aqueous acetonitrile solutions using capillary electrophoresis. Journal of Chromatography A, 1004(1-2), 71-79. [Link]

-

Le-Caër, S., et al. (2011). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods, 3(11), 2652-2659. [Link]

-

ACD/Labs. An Introduction to the Acid Dissociation Constant (pKa). [Link]

-

Prange, M., & Claridge, T. D. W. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(42), 15632-15638. [Link]

-

Prange, M., & Claridge, T. D. W. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. University of East Anglia. [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. [Link]

-

ResearchGate. (2025, August 30). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group. [Link]

-

National Center for Biotechnology Information. N-Methylpiperidine. PubChem. [Link]

-

Cambridge MedChem Consulting. (2023, December 14). Tuning basicity. [Link]

-

Wikidata. N-methylpiperidine (Q24004759). [Link]

-

Wikipedia. 1-Methylpiperidine. [Link]

-

National Center for Biotechnology Information. 1-Methyl-4,4'-bipiperidine. PubChem. [Link]

-

Wikipedia. 1-Methyl-4-piperidone. [Link]

-

NIST. Piperidine, 1-methyl-. NIST Chemistry WebBook. [Link]

-

NIST. Piperidine, 1-methyl-. NIST Chemistry WebBook. [Link]

-

Banks, H. D. (1992). Piperidine Synthesis. DTIC. [Link]

-

ResearchGate. The structure and numbering scheme of 4-methyl-1-piperidine carbodithioic acid. [Link]

Sources

- 1. drughunter.com [drughunter.com]

- 2. What is pKa and how is it used in drug development? [pion-inc.com]

- 3. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 4. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-methylpiperidine - Wikidata [wikidata.org]

- 8. N-Methylpiperidine CAS#: 626-67-5 [m.chemicalbook.com]

- 9. quora.com [quora.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 12. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. acdlabs.com [acdlabs.com]

Methodological & Application

Application Notes and Protocols for 1-Methylpiperidine-4,4-dicarbonitrile in Pharmaceutical Synthesis

Introduction: Unveiling the Potential of a Niche Intermediate

In the landscape of pharmaceutical development, the strategic selection of intermediates is paramount to the efficient synthesis of complex active pharmaceutical ingredients (APIs).[1] 1-Methylpiperidine-4,4-dicarbonitrile, while not extensively documented in mainstream literature, represents a highly versatile and potent building block. Its unique structural feature, a geminal dinitrile group on a piperidine scaffold, offers a gateway to a variety of valuable downstream intermediates, particularly α,α-disubstituted amino acids and their derivatives.[2] The piperidine moiety itself is a privileged scaffold, present in numerous approved drugs, making its derivatives of significant interest to medicinal chemists.[3]

This guide provides a comprehensive overview of the synthesis and potential applications of 1-Methylpiperidine-4,4-dicarbonitrile, with detailed protocols designed for researchers and scientists in drug development. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Physicochemical Properties and Safety Considerations

While specific experimental data for 1-Methylpiperidine-4,4-dicarbonitrile is scarce, its properties can be inferred from its structural components: the 1-methylpiperidine core and the dinitrile functional group.

| Property | Estimated Value/Information | Citation |

| Molecular Formula | C₈H₁₁N₃ | |

| Molecular Weight | 149.19 g/mol | |

| Appearance | Expected to be a solid at room temperature | [4] |

| Solubility | Likely soluble in organic solvents | [4] |

| Reactivity | The geminal dinitrile group is susceptible to hydrolysis and reduction. The tertiary amine is basic. | [5][6] |

Safety Precautions: The synthesis of this compound involves the use of highly toxic cyanide salts. All manipulations must be carried out in a well-ventilated fume hood by trained personnel, with strict adherence to safety protocols for handling cyanides.[7] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. In case of contact with acid, highly toxic hydrogen cyanide gas can be released.

Synthesis of 1-Methylpiperidine-4,4-dicarbonitrile: A Modified Strecker Approach

The most logical and direct route to 1-Methylpiperidine-4,4-dicarbonitrile is through a variation of the Strecker synthesis, starting from the commercially available 1-methyl-4-piperidone.[2][8] The classical Strecker synthesis produces α-amino nitriles from an aldehyde or ketone, an amine, and a cyanide source.[5][9] In this modified approach, the ketone (1-methyl-4-piperidone) reacts directly with a cyanide source to form the geminal dinitrile.

Experimental Protocol: Synthesis of 1-Methylpiperidine-4,4-dicarbonitrile

Objective: To synthesize 1-Methylpiperidine-4,4-dicarbonitrile from 1-methyl-4-piperidone.

Materials:

-

1-methyl-4-piperidone

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Glacial acetic acid

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methyl-4-piperidone (1 equivalent) in methanol.

-

Cyanide Addition: In a separate beaker, carefully dissolve potassium cyanide (2.2 equivalents) in a minimal amount of water and add it to the methanolic solution of the ketone.

-

Acidification: Cool the reaction mixture in an ice bath. Slowly add glacial acetic acid (2.5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Caution: This step will generate some hydrogen cyanide gas. Ensure the reaction is performed in a well-ventilated fume hood.

-

Reaction: After the addition of acid is complete, remove the ice bath and allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is basic (pH > 8).

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 1-Methylpiperidine-4,4-dicarbonitrile as a solid.

Characterization: The final product should be characterized by:

-

¹H NMR and ¹³C NMR: To confirm the structure and purity.

-

IR Spectroscopy: To identify the characteristic nitrile stretch (C≡N) around 2240 cm⁻¹.

-

Mass Spectrometry: To determine the molecular weight.

Synthesis of 1-Methylpiperidine-4,4-dicarbonitrile.

Application in Pharmaceutical Synthesis: Gateway to Key Intermediates

The synthetic utility of 1-Methylpiperidine-4,4-dicarbonitrile lies in the reactivity of the geminal dinitrile group, which can be transformed into carboxylic acids or amines, both of which are cornerstone functional groups in drug molecules.[10][11]

Protocol 1: Hydrolysis to 1-Methylpiperidine-4-carboxylic acid

The hydrolysis of the dinitrile provides a direct route to 1-methylpiperidine-4-carboxylic acid, a key intermediate in the synthesis of various APIs, including some 5-HT1F agonists.[12] The reaction likely proceeds through the formation of a geminal diacid, which is unstable and readily decarboxylates to the more stable monosubstituted carboxylic acid.

Objective: To synthesize 1-Methylpiperidine-4-carboxylic acid via hydrolysis of 1-Methylpiperidine-4,4-dicarbonitrile.

Materials:

-

1-Methylpiperidine-4,4-dicarbonitrile

-

Concentrated sulfuric acid or hydrochloric acid

-

Water

-

Sodium hydroxide solution (for pH adjustment)

Procedure:

-

Reaction Setup: To a solution of 1-Methylpiperidine-4,4-dicarbonitrile (1 equivalent) in water, slowly and carefully add concentrated sulfuric acid (or hydrochloric acid) with cooling.

-

Hydrolysis: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by observing the cessation of ammonia evolution (if a pH indicator paper is used at the condenser outlet) or by TLC analysis of quenched aliquots.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by the dropwise addition of a concentrated sodium hydroxide solution until the pH is approximately neutral. The desired carboxylic acid may precipitate at its isoelectric point.

-

If the product precipitates, it can be collected by filtration. If it remains in solution, the water can be removed under reduced pressure, and the resulting solid can be purified.

-

-

Purification: The crude 1-Methylpiperidine-4-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Hydrolysis of the dinitrile intermediate.

Protocol 2: Reduction to 4,4-Bis(aminomethyl)-1-methylpiperidine

The reduction of the geminal dinitrile to a diamine opens up another avenue for synthetic diversification, providing a building block for the synthesis of ligands, chelating agents, or as a scaffold for combinatorial libraries.

Objective: To synthesize 4,4-Bis(aminomethyl)-1-methylpiperidine by reduction.

Materials:

-

1-Methylpiperidine-4,4-dicarbonitrile

-

Lithium aluminum hydride (LiAlH₄) or Raney Nickel (Ra-Ni) with H₂

-

Anhydrous tetrahydrofuran (THF) or ethanol

-

Standard workup reagents for LiAlH₄ reductions (e.g., water, 15% NaOH solution, water)

Procedure (using LiAlH₄):

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (excess, e.g., 4 equivalents) in anhydrous THF.

-

Substrate Addition: Cool the suspension in an ice bath. Slowly add a solution of 1-Methylpiperidine-4,4-dicarbonitrile (1 equivalent) in anhydrous THF dropwise.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

-

Workup (Fieser method):

-

Cool the reaction mixture in an ice bath.

-

Sequentially and very carefully, add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used.

-

Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with THF.

-

-

Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude diamine, which can be further purified if necessary.

Conclusion

1-Methylpiperidine-4,4-dicarbonitrile, though not a widely commercialized intermediate, holds significant untapped potential for pharmaceutical synthesis. Its straightforward preparation from 1-methyl-4-piperidone and the versatile reactivity of its geminal dinitrile group make it a valuable precursor to key piperidine-based building blocks. The protocols outlined in this guide provide a solid foundation for researchers to explore the utility of this compound in their drug discovery and development programs. As with any synthetic route involving hazardous materials, a thorough risk assessment and strict adherence to safety protocols are essential.

References

-

A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. Available at: [Link]

-

The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

- Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.

-

Strecker amino acid synthesis. Wikipedia. Available at: [Link]

- Method for preparing 4-Boc-aminopiperidine. Google Patents.

-

Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]

-

1-Methyl-4-piperidone. Wikipedia. Available at: [Link]

-

Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. Available at: [Link]

-

The traditional Strecker reaction is a three-component condensation reaction between a carbonyl compound, an amine, and. Thieme. Available at: [Link]

-

A comparison between 1-methylpiperidin-4-one and... ResearchGate. Available at: [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. PMC. Available at: [Link]

-

Synthesis and Chemistry of Organic Geminal Di- and Triazides. PMC. Available at: [Link]

-

An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. SciSpace. Available at: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

- Process for preparing 4-methylenepiperidine or acid addition salt thereof. Google Patents.

- Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists. Google Patents.

-

Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]

-

Piperidine from the hydrolysis of piperine. Sciencemadness.org. Available at: [Link]

-

An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]

-

1-Methylpiperidine. Wikipedia. Available at: [Link]

-

Nitriles as multipurpose reagents for the synthesis of sultams and sultons (review article). ChemRxiv. Available at: [Link]

-

1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. MDPI. Available at: [Link]

-

Application of Nitrile in Drug Design. ResearchGate. Available at: [Link]

-

Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. PMC. Available at: [Link]

-

Green Chemistry - In situ Fmoc removal. Peptides. Available at: [Link]

-

(PDF) Synthesis and Chemistry of Organic Geminal Di- and Triazides. ResearchGate. Available at: [Link]

-

Piperidine, 1-methyl-. NIST WebBook. Available at: [Link]

Sources

- 1. 4-Amino-1-Boc-piperidine synthesis - chemicalbook [chemicalbook.com]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 3627-62-1: 1-methyl-4-phenylpiperidine-4-carbonitrile [cymitquimica.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 1-Methylpiperidine - Wikipedia [en.wikipedia.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]

- 9. Strecker Synthesis [organic-chemistry.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google Patents [patents.google.com]

Application Note: High-Selectivity Catalytic Hydrogenation of 1-Methylpiperidine-4,4-dicarbonitrile

Abstract & Strategic Context

This application note details the catalytic hydrogenation of 1-Methylpiperidine-4,4-dicarbonitrile , a critical "gem-dinitrile" scaffold used in the synthesis of spiro-cyclic piperidines and Janus Kinase (JAK) inhibitor analogues.

The reduction of geminal dinitriles presents a unique chemoselective challenge:

-

Steric Hindrance: The quaternary carbon at the 4-position creates significant steric bulk, slowing reaction kinetics.

-

Cyclization Risk: The formation of a primary amine in the presence of a neighboring nitrile often leads to rapid intramolecular cyclization (Thorpe-Ziegler type or amidine formation), yielding spiro-imidazolines rather than the desired linear diamine.

-

Decyanation: Over-active catalysts (e.g., Pd/C at high temp) can cleave the C-CN bond entirely.

This guide provides two distinct protocols: Method A for complete reduction to the diamine (1-methylpiperidine-4,4-diyldimethanamine) using Raney Nickel, and Method B for controlled partial reduction using Platinum Oxide.

Reaction Mechanism & Pathway Analysis

Understanding the competitive pathways is essential for yield optimization. The hydrogenation proceeds through an aldimine intermediate.

Figure 1: Reaction Pathway & Competitive Side-Reactions

Caption: Pathway illustrating the competition between linear reduction (green) and cyclization/dimerization (red).

Method A: Complete Reduction to Diamine (Raney Nickel)

Objective: Synthesis of 1-methylpiperidine-4,4-diyldimethanamine. Catalyst Choice: Raney Nickel (Ra-Ni) is preferred over Palladium for gem-dinitriles because it is less prone to C-C bond cleavage (decyanation) and highly active for nitrile saturation. Critical Additive: Ammonia (NH₃) or Sodium Hydroxide (NaOH) is mandatory to suppress secondary amine formation.

Materials & Equipment[1][2][3][4][5][6][7]

-

Substrate: 1-Methylpiperidine-4,4-dicarbonitrile (Purity >98%).[1]

-

Catalyst: Raney Nickel (Active, slurry in water/methanol). Note: Pyrophoric.

-

Solvent: Methanol (anhydrous) saturated with Ammonia gas (approx. 7N NH₃/MeOH).

-

Equipment: High-pressure autoclave (Hastelloy or Stainless Steel 316), rated for 100 bar.

Step-by-Step Protocol

-

Catalyst Preparation (The "Washing" Step):

-

Commercially available Ra-Ni is stored in water (pH ~10).

-

Decant the water from the catalyst slurry (do not let it dry!).

-

Wash the catalyst 3x with anhydrous Methanol to remove water.

-

Why? Water can promote hydrolysis of the nitrile to an amide side-product.

-

-

Reactor Loading:

-

Load the substrate (10.0 g, 67.0 mmol) into the autoclave liner.

-

Add the washed Ra-Ni catalyst (2.0 g wet weight, ~20 wt% loading). High loading is required due to the steric bulk of the gem-dinitrile.

-

Add 100 mL of 7N NH₃ in Methanol.

-

-

Hydrogenation:

-

Seal the reactor.[2][3] Purge with Nitrogen (3x, 5 bar) to remove oxygen.

-

Purge with Hydrogen (3x, 10 bar).

-

Pressurize to 50 bar (725 psi) H₂.

-

Set stirring to max RPM (mass transfer limited reaction).

-

Heat to 60°C .

-

Observation: An exotherm will occur initially. Maintain temp <70°C to prevent thermal degradation.

-

-

Work-up:

-

After 12-16 hours (or until H₂ uptake ceases), cool to room temperature.

-

Vent H₂ and purge with Nitrogen.[3]

-

Filtration: Filter the mixture through a Celite pad under an inert atmosphere (Argon/Nitrogen blanket). Caution: Dry Ra-Ni will ignite in air.

-

Rinse the filter cake with Methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude diamine as a viscous oil.

-

Method B: Partial Reduction (Platinum Oxide)

Objective: Synthesis of 4-(aminomethyl)-1-methylpiperidine-4-carbonitrile. Context: Stopping at the mono-amine is difficult. Using Platinum Oxide (Adams' Catalyst) in acidic media protonates the first amine formed, protecting it from reacting with the remaining nitrile (cyclization) or the intermediate imine (dimerization).

Materials

-

Pressure: Moderate (3-5 bar).

Step-by-Step Protocol

-

Setup:

-

Dissolve 1-Methylpiperidine-4,4-dicarbonitrile (5.0 g) in Glacial Acetic Acid (50 mL).

-

Add PtO₂ (250 mg, 5 wt%).

-

-

Reaction:

-

Pressurize to 4 bar (60 psi) H₂ at Room Temperature (20-25°C).

-

Control: Monitor H₂ uptake closely. The reaction must be stopped after 2.0 molar equivalents of H₂ are consumed.

-

Why Acetic Acid? It forms the acetate salt of the primary amine immediately upon formation, rendering it non-nucleophilic and preventing spiro-cyclization.

-

-

Work-up:

-

Evaporate Acetic Acid (azeotrope with toluene if necessary).

-

Basification: Dissolve residue in water, cool to 0°C, and basify with 50% NaOH to pH >12.

-

Extract immediately with Dichloromethane (DCM).

-

Note: The mono-amine is unstable and may cyclize upon standing; use immediately or protect (e.g., Boc-anhydride).

Analytical Controls & Troubleshooting

Table 1: Troubleshooting Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Low Conversion | Catalyst Poisoning | The nitrile group or trace sulfur can poison Ni/Pt. Increase catalyst loading to 30 wt% or perform a charcoal pre-treatment of the substrate. |

| Spiro-Imidazoline Formation | High pH / Low Pressure | If H₂ pressure is too low, the intermediate lifetime increases, favoring cyclization. Increase pressure to >60 bar. |

| Secondary Amine (Dimer) | Lack of Ammonia | In Method A, ensure NH₃ concentration is high. The imine intermediate reacts with the product amine if NH₃ is absent. |

| Decyanation (Loss of CN) | Temperature too High | If using Pd-based catalysts, temp >60°C often cleaves the C-CN bond. Switch to Ra-Ni or lower temp. |

Analytical Method (GC-MS)[3]

-

Column: HP-5MS or equivalent amine-deactivated column.

-

Inlet: 250°C.

-

Program: 50°C (2 min) -> 20°C/min -> 280°C.

-

Derivatization: For the diamine, derivatization with Trifluoroacetic Anhydride (TFAA) is recommended to improve peak shape and volatility.

Safety & Handling (Critical)

Figure 2: Raney Nickel Safety Workflow

Caption: Critical safety steps for handling pyrophoric Raney Nickel catalysts.

Key Hazards:

-

Pyrophoricity: Dry Raney Nickel ignites spontaneously in air. Always keep it covered with solvent or water.

-

Hydrogen: Extremely flammable. Ensure all vessels are grounded to prevent static discharge.[5]

-

Cyanide Potential: While unlikely under these conditions, thermal decomposition of gem-dinitriles can theoretically release HCN. Use H₂S sensors if heating >100°C (not recommended).

References

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text on nitrile reduction specificity).

-

Organic Syntheses. (1955). Raney Nickel W-6. Org. Synth. Coll. Vol. 3, p.181. Link

-

BenchChem. (2025).[2][6][3] Safety Protocols for Hydrogenation of Piperidine Nitriles. Link[6]

- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH.

-

Pfizer Inc. (2014). Process for the preparation of Janus Kinase Inhibitors (Patent WO2014195978). (Contextual reference for piperidine nitrile intermediates). Link

Sources

Advanced Protocol: Synthesis of 4-Amino-1-methylpiperidine-4-carbonitrile via Dicarbonitrile Route

Executive Summary & Strategic Rationale

The synthesis of 4-amino-1-methylpiperidine-4-carbonitrile (an

While the Strecker synthesis (reaction of 1-methylpiperidin-4-one with cyanide and ammonia) is the conventional industrial route, this guide details the Dicarbonitrile Route . This approach utilizes malononitrile and mechlorethamine (bis(2-chloroethyl)methylamine) to construct the piperidine core with pre-installed geminal functionality. This pathway is particularly advantageous when avoiding the unstable and volatile 1-methylpiperidin-4-one or when establishing a platform for diverse 4,4-disubstituted derivatives via the intermediate dicarbonitrile.

Key Advantages of the Dicarbonitrile Protocol:

-

Core Stability: The 1-methylpiperidine-4,4-dicarbonitrile intermediate is a crystalline, stable solid, unlike the oxidation-prone piperidone.

-

Divergent Synthesis: The gem-dicarbonitrile allows for sequential desymmetrization, enabling access to amino-nitriles, amino-acids, or diamines from a single precursor.

Retrosynthetic Analysis & Reaction Design

The synthesis strategy relies on the construction of the piperidine ring via double nucleophilic substitution, followed by a controlled desymmetrization of the gem-dicarbonitrile.

Reaction Scheme

The pathway consists of three distinct chemical operations:

-

Cyclodialkylation: Formation of the piperidine ring.

-

Partial Hydrolysis: Desymmetrization of the gem-dinitrile to the cyano-amide.

-

Hofmann Rearrangement: Degradation of the amide to the amine with retention of configuration (though achiral in this symmetric case).

Figure 1: Stepwise synthetic pathway from acyclic precursors to the target

Detailed Experimental Protocols

Phase 1: Synthesis of 1-Methylpiperidine-4,4-dicarbonitrile

Objective: Construct the piperidine core via double alkylation of malononitrile.

Safety Warning: Mechlorethamine (nitrogen mustard) is a potent vesicant and alkylating agent. Handle in a certified fume hood with double nitrile gloves. Malononitrile is highly toxic.

Materials

-

Reagents: Malononitrile (6.6 g, 100 mmol), Mechlorethamine hydrochloride (17.8 g, 100 mmol), Sodium Hydride (60% dispersion in oil, 8.8 g, 220 mmol).

-

Solvent: Anhydrous DMF (150 mL).

-

Equipment: 500 mL 3-neck RBF, internal thermometer, addition funnel, N2 atmosphere.

Procedure

-

Base Preparation: Charge the flask with NaH (2.2 equiv) under nitrogen. Wash twice with dry hexane to remove mineral oil if downstream purification is sensitive to grease (optional for this scale). Suspend in 100 mL anhydrous DMF and cool to 0°C.

-

Nucleophile Formation: Dissolve Malononitrile (1.0 equiv) in 20 mL DMF. Add dropwise to the NaH suspension over 30 minutes. Evolution of H2 gas will be vigorous; ensure proper venting. Stir for 30 min at 0°C until gas evolution ceases.

-

Cyclization: Dissolve Mechlorethamine HCl (1.0 equiv) in 30 mL DMF. Add this solution dropwise to the reaction mixture over 1 hour, maintaining internal temperature <10°C.

-

Mechanistic Note: The free amine is generated in situ. The first alkylation is intermolecular; the second is a rapid intramolecular Thorpe-Ingold assisted cyclization.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1). The dicarbonitrile spot will appear distinct from the starting malononitrile.

-

Workup: Quench carefully with ice-water (300 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.[1]

-

Purification: Recrystallize the crude solid from Ethanol/Hexane.

-

Target Yield: 65-75%

-

Appearance: White to off-white crystalline solid.

-

Phase 2: Partial Hydrolysis to 4-Cyano-1-methylpiperidine-4-carboxamide

Objective: Desymmetrize the gem-dinitrile to the mono-amide without over-hydrolysis to the di-acid.

Materials

-

Substrate: 1-Methylpiperidine-4,4-dicarbonitrile (14.9 g, 100 mmol).

-

Reagents: Sodium Hydroxide (4.0 g, 100 mmol), Ethanol (95%, 100 mL), Water (10 mL).

Procedure

-

Dissolution: Dissolve the dicarbonitrile in Ethanol in a 250 mL flask.

-

Hydrolysis: Add the NaOH dissolved in water dropwise.

-

Control: Stir at room temperature . Do not reflux. Heating promotes hydrolysis of the second nitrile or conversion of the amide to the acid.[2]

-

Endpoint: Monitor by TLC/LC-MS. The reaction is complete when the dinitrile is consumed. The mono-amide is significantly more polar.

-

-

Isolation: Neutralize carefully with 1M HCl to pH 7-8. Concentrate the ethanol under vacuum.

-

Extraction: Extract the residue with warm Chloroform or DCM/MeOH (9:1). The product is amphiphilic.

-

Purification: Flash chromatography (DCM/MeOH gradient) may be required if di-amide or acid byproducts form.

-

Target Yield: 50-60%

-

Phase 3: Hofmann Rearrangement to Target

Objective: Convert the carboxamide to the primary amine.

Materials

-

Substrate: 4-Cyano-1-methylpiperidine-4-carboxamide (16.7 g, 100 mmol).

-

Reagents: Bromine (16.0 g, 100 mmol) OR Sodium Hypochlorite (10-13% solution), Sodium Methoxide (25% in MeOH, 220 mmol).

-

Solvent: Methanol (200 mL).

Procedure

-

Bromination: Cool the methanolic solution of NaOMe to 0°C. Add Bromine dropwise to form NaOBr in situ. (Alternatively, use commercial bleach adjusted to pH 10-11).

-

Amide Addition: Add the carboxamide substrate in one portion. Stir at 0°C for 30 minutes to form the N-bromoamide intermediate.

-

Rearrangement: Heat the mixture to reflux (65°C) for 2 hours.

-

Mechanism:[2][3][4][5][6][7] The N-bromoamide deprotonates, rearranges to the isocyanate, and is trapped by methanol to form the methyl carbamate (if using NaOMe) or hydrolyzed directly to the amine (if aqueous conditions are used).

-

Protocol Adjustment: To obtain the free amine directly, use aqueous NaOH/NaOCl instead of methanolic conditions, or hydrolyze the resulting carbamate with dilute HCl.

-

-

Hydrolysis (if Carbamate formed): Treat the intermediate carbamate with 4M HCl at reflux for 2 hours.

-

Final Isolation: Basify the solution to pH >12 with NaOH pellets (cooling required). Extract exhaustively with DCM.

-

Salt Formation: Treat the organic layer with HCl in Dioxane to precipitate the 4-amino-1-methylpiperidine-4-carbonitrile dihydrochloride salt for stability.

Quantitative Data Summary

| Parameter | Phase 1 (Cyclization) | Phase 2 (Hydrolysis) | Phase 3 (Hofmann) |

| Limiting Reagent | Malononitrile | Dicarbonitrile | Carboxamide |

| Key Reagent | Mechlorethamine/NaH | NaOH (1.0 eq) | NaOBr / NaOCl |

| Temperature | 0°C | 20-25°C | 0°C |

| Time | 12 h | 4-6 h | 2-3 h |

| Typical Yield | 70% | 55% | 60% |

| Critical Impurity | Mono-alkylated acyclic amine | 4,4-Dicarboxamide | Urea byproduct |

Mechanistic & Troubleshooting Guide

Hofmann Rearrangement Mechanism

The success of Phase 3 relies on the stability of the nitrile group during the oxidative rearrangement of the amide.

Figure 2: Mechanistic flow of the Hofmann rearrangement. The "R" group represents the 4-cyano-1-methylpiperidin-4-yl moiety.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Phase 1 | Polymerization of mechlorethamine | Ensure temperature is strictly <10°C during addition. Dilute reaction further. |

| Di-acid formation (Phase 2) | Temperature too high or excess base | Strictly control temp at RT. Use stoichiometric NaOH (0.95-1.0 eq). |

| Loss of Nitrile (Phase 3) | Hydrolysis of CN group | Avoid prolonged heating in strong acid/base. Isolate amine immediately after rearrangement. |

| Product is sticky oil | Free base is hygroscopic | Isolate as HCl or Oxalate salt immediately. |

References

-

Strecker Synthesis Context: Standard synthesis of alpha-amino nitriles. Master Organic Chemistry. "The Strecker Synthesis of Amino Acids." [Link]

-

Hofmann Rearrangement Protocols: Mechanism and conditions for amide-to-amine conversion. Organic Chemistry Portal. "Hofmann Rearrangement."[3][4][7] [Link]

-

Piperidine Synthesis via Malononitrile: Reactivity of mechlorethamine with active methylene compounds. PrepChem. "Synthesis of 4-(3-chlorophenyl)-1-methylpiperidine-4-carbonitrile." (Analogous dicarbonitrile synthesis). [Link]

-

Partial Hydrolysis of Gem-Dinitriles: Methodology for converting dinitriles to cyano-amides. Semantic Scholar. "Amide Synthesis through Selective Partial Hydrolysis of Nitriles." [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. chemistwizards.com [chemistwizards.com]

- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 5. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 6. scispace.com [scispace.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Step-by-step procedure for alkylation of 1-methylpiperidine derivatives

Application Note: Precision Alkylation and Quaternization of 1-Methylpiperidine Scaffolds

Executive Summary

The 1-methylpiperidine moiety is a ubiquitous pharmacophore in medicinal chemistry, serving as a core scaffold for muscarinic antagonists, acetylcholinesterase inhibitors, and various CNS-active agents. "Alkylation" of this scaffold can refer to two distinct transformations:

-

N-Alkylation (Quaternization): The formation of quaternary ammonium salts via the Menschutkin reaction. This is the primary route for generating permanent cationic charges, crucial for solubility modulation and receptor binding affinity.

-

-C-Alkylation: The functionalization of the carbon ring adjacent to the nitrogen. This requires overcoming the low acidity of

This guide focuses primarily on the N-Alkylation (Quaternization) workflow, providing a robust, self-validating protocol for generating high-purity quaternary salts. A secondary section outlines the strategic approach for

N-Alkylation: The Menschutkin Reaction

Mechanistic Insight & Solvent Strategy

The reaction between 1-methylpiperidine and an alkyl halide is a classic

-

The Solvent Paradox: The transition state is more polar than the reactants. Therefore, polar aprotic solvents (e.g., Acetonitrile, Acetone) significantly accelerate the reaction rate by stabilizing the transition state dipole.

-

Purification Logic: While polar solvents accelerate the rate, they often solubilize the product. The ideal process solvent allows the reaction to proceed rapidly but causes the final ionic product to precipitate out, driving the equilibrium forward and simplifying workup to a mere filtration.

Table 1: Solvent Selection Matrix for Piperidine Quaternization

| Solvent | Dielectric Constant ( | Reaction Rate | Product Solubility | Recommended Use |

| Acetonitrile | 37.5 | Very Fast | Moderate | Primary Choice. High rate; product often precipitates upon cooling or addition of Et2O. |

| Acetone | 20.7 | Fast | Low | Excellent. Product usually crystallizes spontaneously. |

| Ethanol | 24.5 | Moderate | High | Avoid for Reaction. Hard to isolate product. Good for recrystallization. |

| Toluene | 2.4 | Slow | Insoluble | Precipitation Only. Use as an antisolvent to force oiling/crystallization. |

Visualization: Reaction Kinetics & Transition State

Figure 1: The Menschutkin reaction coordinate. Polar solvents stabilize the transition state, while lattice energy drives precipitation.

Detailed Protocol: N-Alkylation of 1-Methylpiperidine

Objective: Synthesis of 1,1-dimethylpiperidinium iodide (Model Compound). Scale: 10 mmol (Adaptable).

Reagents & Equipment

-

Substrate: 1-Methylpiperidine (1.0 equiv, 10 mmol).

-

Electrophile: Methyl Iodide (1.1 equiv, 11 mmol). Caution: Neurotoxic/Carcinogenic.

-

Solvent: Anhydrous Acetone (10 mL, 1.0 M concentration).

-

Apparatus: Dried round-bottom flask, magnetic stir bar, nitrogen balloon, ice bath.

Step-by-Step Procedure

-

Preparation (Inert Atmosphere): Flame-dry a 25 mL round-bottom flask and cool under a stream of nitrogen. Add 1-methylpiperidine (990 mg, 10 mmol) and anhydrous acetone (10 mL).

-

Controlled Addition: Cool the solution to 0°C (ice bath). The reaction is exothermic.[1] Add Methyl Iodide (1.56 g, 0.68 mL, 11 mmol) dropwise over 5 minutes.

-

Why? Controlling the exotherm prevents the loss of volatile alkyl halides and minimizes side reactions.

-

-

Reaction Phase: Remove the ice bath and allow the mixture to stir at room temperature.

-

Monitoring: A white precipitate should begin to form within 30–60 minutes.

-

Duration: Stir for 4–12 hours. For less reactive electrophiles (e.g., benzyl bromide), reflux (56°C) may be required.

-

-

Workup (Filtration):

-

Cool the suspension to 0°C for 30 minutes to maximize precipitation.

-

Filter the white solid using a sintered glass funnel (vacuum).

-

The Wash (Critical): Wash the filter cake with cold anhydrous ether or cold acetone (

) to remove unreacted amine and excess alkyl halide.

-

-

Drying: Dry the solid under high vacuum (0.1 mmHg) for 2 hours to remove trace solvents.

Self-Validation (QC Checks)

-

Solubility Test: The product should be water-soluble but insoluble in ether.

-

NMR Verification (

NMR in-

Diagnostic Shift: The N-methyl signal, typically

ppm in the free base, will shift downfield to -

Integration: Ensure the ratio of N-methyl protons corresponds to the new structure (e.g., 6H for dimethyl ammonium).

-

Purification & Troubleshooting: The "Oiling Out" Problem

A common failure mode in alkylation is "oiling out"—where the product forms a viscous gum rather than a crystal. This traps impurities.

Purification Workflow

Figure 2: Decision tree for isolating high-purity quaternary salts.

Recrystallization Protocol (for hygroscopic salts)

-

Dissolve the crude salt in the minimum amount of boiling Isopropanol (IPA) or Ethanol.

-

Add anhydrous Diethyl Ether or Ethyl Acetate dropwise until the solution turns slightly cloudy.

-

Add one drop of the alcohol to clear the solution.

-

Allow to cool slowly to room temperature, then to 4°C.

-

Note: Many quaternary salts are extremely hygroscopic. Handle rapidly and store in a desiccator.

Advanced Note: -C-Alkylation

Direct alkylation at the

-

The Challenge:

-Butyllithium ( -

The Solution (Beak's Protocol): The use of a complexing agent, TMEDA (Tetramethylethylenediamine) , activates the lithiating reagent.

-

Protocol Summary:

-

Reagent:

-BuLi / TMEDA (1:1 complex) in dry ether at -78°C. -

Mechanism: Coordination of Lithium to the Nitrogen lone pair directs deprotonation at the

-carbon. -

Electrophile Trapping: Add electrophile (e.g., MeI, PhCHO) at -78°C.

-

Warning: If N-alkylation is possible (e.g., using alkyl halides), the N-lone pair may compete as a nucleophile. This route is best for adding carbonyls or using protected precursors.

-

References

-

Solvent Effects on the Menshutkin Reaction. Journal of the American Chemical Society. Detailed computational and experimental analysis of solvent polarity on reaction rates.

-

General Procedures for the Lithiation/Trapping of N-Boc Piperazines. The Journal of Organic Chemistry. While focused on Boc-piperazines, this outlines the critical lithiation conditions (TMEDA/BuLi) relevant to piperidine scaffolds. [2]

-

Purification of Quaternary Ammonium Salts. Google Patents (US3148214A). Industrial standard protocols for isolating salts using solvent antisolvent precipitation.

-

Selective endo-Cyclic

-Functionalization of Saturated N-Alkyl Piperidines. National Institutes of Health (PMC). Describes the N-oxide/iminium route for functionalizing the alpha-carbon of N-methylpiperidines.

Sources

Application Note: Scalable Synthesis of 1-Methylpiperidine-4,4-dicarbonitrile via Phase Transfer Catalysis

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-Methylpiperidine-4,4-dicarbonitrile (CAS: 109380-69-4 / Analogous structures). While classical laboratory methods utilize sodium hydride (NaH) in dipolar aprotic solvents (DMF/DMSO), these conditions pose significant safety risks upon scale-up, including hydrogen gas evolution and thermal runaways.

This guide presents a Process Intensification strategy utilizing Phase Transfer Catalysis (PTC) . This approach allows for the use of inorganic bases (potassium carbonate or sodium hydroxide) in biphasic systems, significantly improving the safety profile, atom economy, and ease of purification.

Target Audience: Medicinal Chemists, Process Engineers, and HSE Officers in Pharmaceutical Development.

Strategic Route Selection

The Challenge

The synthesis involves the double alkylation of malononitrile with mechlorethamine hydrochloride (bis(2-chloroethyl)methylamine HCl).

| Feature | Classical Route (NaH / DMF) | Optimized Route (PTC / Toluene / Water) |

| Reagent Hazard | High: NaH is pyrophoric; generates | Low: |

| Solvent | DMF: Difficult to remove; reprotoxic. | Toluene/Water: Easy recovery; green solvent compatible. |

| Exotherm | Sharp: Difficult to control | Damped: Solvent heat capacity absorbs exotherm; rate-limited by catalyst transfer. |

| Workup | Aqueous quench of DMF (exothermic); extraction issues. | Simple phase separation; product crystallizes from organic phase. |

Reaction Mechanism